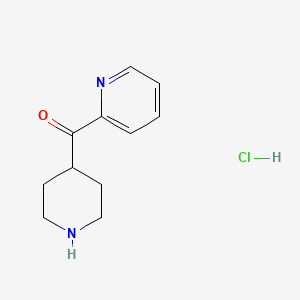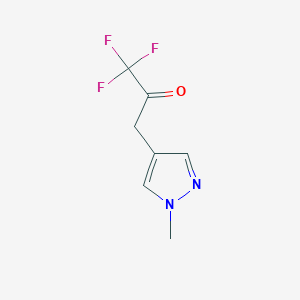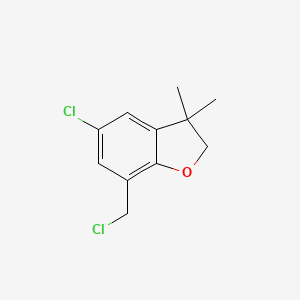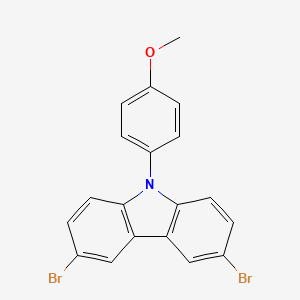
Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride is a compound that has been identified as a potential inhibitor of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation. This modification can activate or deactivate the target proteins, thus playing a crucial role in a wide range of cellular processes, including cell division, growth, and death.
Mode of Action
The compound interacts with protein kinases by binding to their active sites, thereby inhibiting their activity . The planarity of the compound’s structure, which includes a pyrido[3,4-g]quinazoline tricyclic system, is essential for its inhibitory potency . This planar structure allows the compound to fit into the active site of the protein kinase and block its activity.
Biochemical Pathways
By inhibiting protein kinases, the compound affects various biochemical pathways that are regulated by these enzymes. The exact pathways affected would depend on the specific protein kinases that the compound targets. Given the broad role of protein kinases in cellular processes, the compound’s action could potentially impact pathways related to cell growth, division, and apoptosis, among others .
Result of Action
The inhibition of protein kinases by this compound can lead to various molecular and cellular effects. For instance, it could potentially halt cell division or induce cell death, depending on the specific protein kinases it targets and the pathways they regulate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride typically involves the reaction of piperidine with pyridine-2-carbonyl chloride in the presence of a suitable acid catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0°C to 25°C.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a ligand for biological receptors or enzymes, facilitating studies on molecular interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Piperidin-4-yl(pyridin-3-yl)methanone hydrochloride
Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride
Piperidin-4-yl(pyridin-2-yl)methanone
Properties
IUPAC Name |
piperidin-4-yl(pyridin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;/h1-3,6,9,12H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQBTRUXUIVJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol](/img/structure/B1428416.png)
